molecular formula C10H15ClN2 B1222861 1-Phenylpiperazine hydrochloride CAS No. 2210-93-7

1-Phenylpiperazine hydrochloride

Cat. No.: B1222861
CAS No.: 2210-93-7
M. Wt: 198.69 g/mol
InChI Key: NQNZNONJZASOKL-UHFFFAOYSA-N
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Description

1-Phenylpiperazine hydrochloride is a chemical compound featuring a phenyl group bound to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in the synthesis of pharmaceuticals and its potential biological activities.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Phenylpiperazine hydrochloride are likely to be those involving the α1- and α2-adrenoceptors. These pathways are involved in the regulation of various physiological functions, including cardiovascular function and stress response. By acting as an antagonist at these receptors, this compound can modulate these pathways and their downstream effects .

Pharmacokinetics

It is known that phenylpiperazine derivatives are readily absorbed and widely distributed in the body . They are metabolized by N-demethylation and N-oxidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Biochemical Analysis

Biochemical Properties

1-Phenylpiperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with dopamine receptors, specifically the D2-like receptors, which include D2, D3, and D4 subtypes . These interactions are crucial for its role as a ligand in receptor binding studies. Additionally, this compound exhibits affinity for α1- and α2-adrenoceptors, which are involved in various physiological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the neuromuscular junction by blocking acetylcholine, leading to changes in muscle contraction and relaxation . Furthermore, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for dopamine receptors, binding to these receptors and modulating their activity . This binding can lead to either inhibition or activation of downstream signaling pathways, depending on the receptor subtype and cellular context. Additionally, this compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby prolonging the action of this neurotransmitter .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal adverse effects and can be used to study its physiological and biochemical roles . At higher doses, this compound can induce toxic effects, including neurotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce metabolites that are excreted in the urine . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, modulating cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine hydrochloride can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method involves the reaction of aniline with bis-(2-chloroethyl) amine hydrochloride at elevated temperatures (160-250°C) without any solvent. The reaction mixture is then treated with an alkaline aqueous solution to obtain the product .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating aniline and bis-(2-chloroethyl) amine hydrochloride to 210°C, followed by neutralization with aqueous sodium hydroxide. The product is then purified through reduced pressure distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the piperazine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenylpiperazine derivatives with different functional groups .

Scientific Research Applications

1-Phenylpiperazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Benzylpiperazine: Similar structure but with a benzyl group instead of a phenyl group.

    Diphenylpiperazine: Contains two phenyl groups attached to the piperazine ring.

    Pyridinylpiperazine: Features a pyridine ring instead of a phenyl ring.

Uniqueness: 1-Phenylpiperazine hydrochloride is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-phenylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNZNONJZASOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4004-95-9, 2210-93-7, 92-54-6 (Parent)
Record name Piperazine, 1-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4004-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-phenyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=2210-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-phenyl-, hydrochloride
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DSSTOX Substance ID

DTXSID40176612
Record name 1-Phenylpiperazine hydrochloride (1:1)
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-93-7, 4004-95-9
Record name Piperazine, 1-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150847
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Record name 1-Phenylpiperazine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38914
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Record name 1-Phenylpiperazine hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.952
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Record name PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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